molecular formula C13H12O2 B13916783 Methyl 4-(cyclopropylethynyl)benzoate

Methyl 4-(cyclopropylethynyl)benzoate

Cat. No.: B13916783
M. Wt: 200.23 g/mol
InChI Key: OGSXYVGYBNFEBF-UHFFFAOYSA-N
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Description

Methyl 4-(2-cyclopropylethynyl)benzoate is an organic compound with the molecular formula C13H12O2 It is a derivative of benzoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a 2-cyclopropylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-cyclopropylethynyl)benzoate typically involves the following steps:

    Preparation of 4-bromobenzoic acid: This can be achieved by bromination of benzoic acid using bromine in the presence of a catalyst such as iron.

    Formation of 4-bromo-2-cyclopropylethynylbenzoic acid: This step involves the Sonogashira coupling reaction between 4-bromobenzoic acid and cyclopropylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step is the esterification of 4-bromo-2-cyclopropylethynylbenzoic acid with methanol in the presence of a strong acid such as sulfuric acid to yield methyl 4-(2-cyclopropylethynyl)benzoate.

Industrial Production Methods

Industrial production of methyl 4-(2-cyclopropylethynyl)benzoate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk bromination: Using large reactors to brominate benzoic acid.

    Sonogashira coupling: Conducted in industrial reactors with efficient mixing and temperature control.

    Continuous esterification: Utilizing continuous flow reactors to esterify the intermediate product with methanol.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.

    Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.

Scientific Research Applications

Methyl 4-(2-cyclopropylethynyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylethynyl)benzoate
  • Methyl 3-(cyclopropylethynyl)benzoate
  • Methyl 4-(cyclopropylethynyl)benzoate

Uniqueness

Methyl 4-(2-cyclopropylethynyl)benzoate is unique due to the position of the cyclopropylethynyl group on the benzene ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-(2-cyclopropylethynyl)benzoate

InChI

InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3

InChI Key

OGSXYVGYBNFEBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2CC2

Origin of Product

United States

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